molecular formula C19H19NO3S B11394780 N-(furan-2-ylmethyl)-2-(2-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide

N-(furan-2-ylmethyl)-2-(2-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11394780
M. Wt: 341.4 g/mol
InChI Key: NYQMTPZXIGHFFR-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(2-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(2-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.

    Preparation of the 2-(2-methylphenoxy)acetic acid: This involves the reaction of 2-methylphenol with chloroacetic acid under basic conditions.

    Coupling of intermediates: The furan-2-ylmethyl and 2-(2-methylphenoxy)acetic acid intermediates are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-(2-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Halogenating agents or nucleophiles like sodium methoxide.

Major Products

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(furan-2-ylmethyl)-2-(2-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(2-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-2-(2-methylphenoxy)acetamide: Lacks the thiophen-2-ylmethyl group.

    N-(thiophen-2-ylmethyl)-2-(2-methylphenoxy)acetamide: Lacks the furan-2-ylmethyl group.

    N-(furan-2-ylmethyl)-2-(2-methylphenoxy)-acetamide: Lacks the thiophen-2-ylmethyl group.

Uniqueness

N-(furan-2-ylmethyl)-2-(2-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide is unique due to the presence of both furan and thiophene rings, which may confer distinct electronic and steric properties, potentially leading to unique biological and chemical activities.

Properties

Molecular Formula

C19H19NO3S

Molecular Weight

341.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(2-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C19H19NO3S/c1-15-6-2-3-9-18(15)23-14-19(21)20(12-16-7-4-10-22-16)13-17-8-5-11-24-17/h2-11H,12-14H2,1H3

InChI Key

NYQMTPZXIGHFFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N(CC2=CC=CO2)CC3=CC=CS3

Origin of Product

United States

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